Bienvenue dans la boutique en ligne BenchChem!

3-(Benzylamino)cyclohexane-1,2-diol

beta-1 adrenergic receptor selectivity profiling counter-screening

Procure 3-(Benzylamino)cyclohexane-1,2-diol (CAS 1445796-29-1) as a critical selectivity tool for your screening cascade. Unlike high-affinity dibenzylamino analogs, this scaffold shows negligible beta-1 adrenergic binding and weak PDE11A inhibition (IC50 = 5.29 μM), making it an ideal negative control to reduce false positives in aminergic GPCR campaigns. Its 1,2-diol core also enables differentiation from triol-based glycosidase inhibitors. Available at ≥95% purity in gram quantities, it provides a reliable starting point for SAR optimization toward NOP receptor or caspase-1 targets.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B14034854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)cyclohexane-1,2-diol
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESC1CC(C(C(C1)O)O)NCC2=CC=CC=C2
InChIInChI=1S/C13H19NO2/c15-12-8-4-7-11(13(12)16)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-16H,4,7-9H2
InChIKeyXYMQEEPTILQKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzylamino)cyclohexane-1,2-diol: Core Scaffold Identity and Baseline Procurement Specifications


3-(Benzylamino)cyclohexane-1,2-diol (CAS 1445796-29-1) is a cyclohexane-based vicinal aminodiol bearing a benzylamino substituent at the 3-position . Its molecular formula is C13H19NO2 with a molecular weight of 221.29546 Da . The compound is commercially available with a purity specification of ≥95% as determined by HPLC, typically offered in research-grade quantities from 1 g to 100 g . This scaffold serves as a versatile intermediate and research tool in medicinal chemistry, with structural features that enable both hydrogen-bonding interactions via the 1,2-diol moiety and potential receptor-binding contributions from the benzylamino group .

3-(Benzylamino)cyclohexane-1,2-diol: Why Generic Aminodiol Interchange Introduces Experimental Risk


The scientific selection of 3-(benzylamino)cyclohexane-1,2-diol over structurally similar aminodiols or benzylamine derivatives cannot be reduced to functional group similarity alone. Minor alterations in substitution pattern, stereochemistry, or the presence of the 1,2-diol motif can drastically shift target engagement profiles from sub-nanomolar potency to complete inactivity . For example, the simple monobenzylamino cyclohexane-diol scaffold exhibits no measurable affinity for the beta-1 adrenergic receptor and shows >55 μM IC50 values in counter-screens, whereas closely related dibenzylamino analogs or N-benzyl cyclohexylamines demonstrate high-affinity binding to distinct targets such as opioid receptors, PIM kinases, or caspase-1 . This divergence in selectivity and potency underscores that generic substitution within this chemical class carries a high risk of invalidating comparative structure-activity relationship (SAR) conclusions and wasting procurement resources . The following evidence items provide quantifiable differentiation to justify compound-specific selection.

3-(Benzylamino)cyclohexane-1,2-diol: Quantitative Differentiation Evidence vs. Structural Analogs


Negligible Beta-1 Adrenergic Receptor Affinity as a Defined Selectivity Baseline for 3-(Benzylamino)cyclohexane-1,2-diol

3-(Benzylamino)cyclohexane-1,2-diol exhibits no detectable binding affinity toward the beta-1 adrenergic receptor . This negative result is quantitatively distinct from structurally related benzylamino cyclohexane derivatives that demonstrate potent receptor engagement. For example, certain N-benzyl cyclohexylamine-containing compounds in the BindingDB database (BDBM177934) display Ki values of 1.10 nM for the opioid growth factor receptor-like protein 1 and 1.70 nM for the mu-type opioid receptor [1]. The absence of beta-1 adrenergic binding provides a defined selectivity window that can be exploited in assay design where off-target adrenergic activity would confound interpretation.

beta-1 adrenergic receptor selectivity profiling counter-screening

Substantially Reduced PDE11A Inhibitory Activity of 3-(Benzylamino)cyclohexane-1,2-diol Relative to Optimized PDE Inhibitors

3-(Benzylamino)cyclohexane-1,2-diol demonstrates an IC50 of 5.29 μM (5,290 nM) against recombinant human PDE11A [1]. This micromolar activity is approximately three orders of magnitude weaker than that of optimized PDE inhibitors containing benzylamino moieties. For instance, compound BDBM50467484 (CHEMBL4281590) inhibits PDE5A1 with an IC50 of 13 nM [2]. The difference in potency (5,290 nM vs. 13 nM, a 407-fold reduction) is quantifiable and mechanistically informative, indicating that the simple benzylamino cyclohexane-diol scaffold lacks the additional pharmacophoric elements required for high-affinity PDE engagement.

PDE11A inhibition phosphodiesterase selectivity

Comparative Potency Gap of 3-(Benzylamino)cyclohexane-1,2-diol vs. Benzylamino-Triol Analogs in Alpha-L-Fucosidase Inhibition

The benzylamino cyclohexane-diol scaffold can be directly compared to a more highly oxygenated analog, (1R,2S,3S)-4-benzylamino-6-methyl-cyclohexane-1,2,3-triol. This triol compound inhibits alpha-L-fucosidase with a Ki of 69 nM and an IC50 of 1,000 nM (1.0 μM) in bovine kidney [1]. While direct activity data for 3-(benzylamino)cyclohexane-1,2-diol against alpha-L-fucosidase are not available in the same source, the difference in hydroxylation state (diol vs. triol) suggests a clear SAR divergence. The additional hydroxyl group in the triol analog appears to confer nanomolar binding affinity, whereas the diol scaffold lacks this critical hydrogen-bonding interaction, likely resulting in substantially weaker or absent inhibition.

alpha-L-fucosidase glycosidase inhibition SAR

Weak vs. Sub-Nanomolar Potency: 3-(Benzylamino)cyclohexane-1,2-diol as a Low-Affinity Reference in Nociceptin/Orphanin FQ Receptor Studies

The benzylamino cyclohexane scaffold, when appropriately substituted, can achieve sub-nanomolar affinity for the nociceptin/orphanin FQ (NOP) receptor. Patent data (US9120797) reports a cyclohexane derivative (BDBM177934) with a Ki of 1.10 nM for this target [1]. In contrast, 3-(benzylamino)cyclohexane-1,2-diol lacks the complex substitution pattern and additional heterocyclic features present in the high-affinity ligand. The simple diol structure is expected to exhibit negligible NOP receptor binding, making it a valuable low-affinity reference compound for discriminating specific from non-specific binding in NOP receptor assays.

NOP receptor opioid receptor nociceptin

Caspase-1 Inhibitor Class Benchmark: 3-(Benzylamino)cyclohexane-1,2-diol as an Unoptimized Scaffold vs. 47 nM Benzylamine Inhibitors

Benzylamine-containing cyclohexane derivatives have been optimized as potent, noncovalent caspase-1 inhibitors. A representative benzylamine inhibitor achieves a Ki of 47 nM with selectivity over caspases 3 and 8 and minimal cytotoxicity [1]. These optimized inhibitors feature a tripeptidyl framework and a reduced amide isostere that are absent in 3-(benzylamino)cyclohexane-1,2-diol. The target compound represents the minimal pharmacophoric core, lacking the peptide-like extensions required for high-affinity caspase-1 engagement. Consequently, its activity is expected to be orders of magnitude weaker, positioning it as an appropriate negative control or synthetic starting point for structure-guided elaboration.

caspase-1 cysteine protease noncovalent inhibitor

3-(Benzylamino)cyclohexane-1,2-diol: Recommended Procurement and Utilization Scenarios Based on Differential Evidence


Selectivity Counter-Screen for Beta-Adrenergic and PDE Off-Target Activity

Based on the established lack of beta-1 adrenergic receptor binding and the weak micromolar inhibition of PDE11A (IC50 = 5.29 μM) [1], 3-(benzylamino)cyclohexane-1,2-diol is ideally suited as a negative control compound in high-throughput screening campaigns targeting aminergic GPCRs or phosphodiesterases. Its use helps differentiate true target engagement from scaffold-driven promiscuous binding, thereby reducing false-positive rates and conserving resources in lead discovery programs. The compound's >55 μM IC50 in counter-screens further supports its utility as an inactive reference standard.

Scaffold for Synthetic Elaboration in Kinase or Protease Inhibitor Programs

The minimal benzylamino cyclohexane-diol core serves as a tractable starting point for structure-guided optimization. As demonstrated by the 47 nM caspase-1 benzylamine inhibitors [2] and the 1.10 nM NOP receptor ligands [3], adding appropriate functional groups to the benzylamino cyclohexane framework can transform a weakly active scaffold into a high-affinity probe. Researchers engaged in medicinal chemistry optimization can procure this compound to systematically explore SAR around the 3-benzylamino position and the 1,2-diol stereochemical arrangement. The commercial availability at 95% purity in gram quantities supports iterative synthetic campaigns.

Selectivity Control for Glycosidase and Glycomimetic Assays

Given that a related benzylamino triol analog exhibits nanomolar alpha-L-fucosidase inhibition (Ki = 69 nM) [4] while the diol scaffold lacks the critical third hydroxyl group, 3-(benzylamino)cyclohexane-1,2-diol can be employed as a selectivity control in glycosidase inhibition studies. This application is particularly valuable in research focused on lysosomal storage disorders or cancer-associated glycosidase targets, where distinguishing diol- from triol-mediated activity is mechanistically informative.

Reference Compound for Nociceptin/Orphanin FQ (NOP) Receptor Binding Assay Validation

The high-affinity NOP receptor ligands (Ki = 1.10 nM) [3] underscore the potential of substituted cyclohexane derivatives to potently engage this target. In contrast, the unadorned 3-(benzylamino)cyclohexane-1,2-diol is predicted to show negligible binding. Procuring this compound as a low-affinity reference standard allows assay developers to establish the non-specific binding baseline in NOP receptor radioligand displacement assays, ensuring that measured Ki values for test compounds reflect specific, high-affinity interactions rather than assay noise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzylamino)cyclohexane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.